![molecular formula C3H8Cl2FOPSi B14354871 {[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride CAS No. 90261-40-8](/img/structure/B14354871.png)
{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride is a specialized organophosphorus compound It is characterized by the presence of a fluoro(dimethyl)silyl group attached to a methylphosphonic dichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride typically involves the reaction of dimethylsilyl fluoride with methylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product. Safety measures are crucial due to the reactive nature of the compound and the potential release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphonic acid derivatives and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different phosphorus-containing products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in aqueous solutions, often under acidic or basic conditions to control the reaction rate.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used to modify the oxidation state of the phosphorus atom.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include phosphonic esters, amides, or thioesters.
Hydrolysis Products: Hydrolysis leads to the formation of phosphonic acids and hydrochloric acid.
Oxidation and Reduction Products: These reactions yield various phosphorus-containing compounds with different oxidation states.
Scientific Research Applications
{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of {[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The fluoro(dimethyl)silyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Methylphosphonyl Dichloride: A related compound with similar reactivity but lacking the fluoro(dimethyl)silyl group.
Methylphosphonyl Difluoride: Another related compound used as a chemical weapon precursor.
Dimethyl Methylphosphonate: A compound used in the synthesis of various phosphorus-containing chemicals.
Uniqueness
{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride is unique due to the presence of the fluoro(dimethyl)silyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is required.
Properties
CAS No. |
90261-40-8 |
|---|---|
Molecular Formula |
C3H8Cl2FOPSi |
Molecular Weight |
209.06 g/mol |
IUPAC Name |
dichlorophosphorylmethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C3H8Cl2FOPSi/c1-9(2,6)3-8(4,5)7/h3H2,1-2H3 |
InChI Key |
LAMVMRCGFUTWFF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CP(=O)(Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


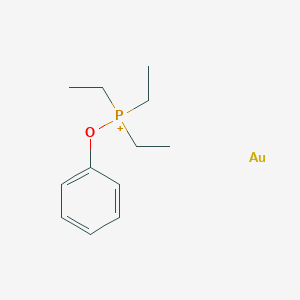
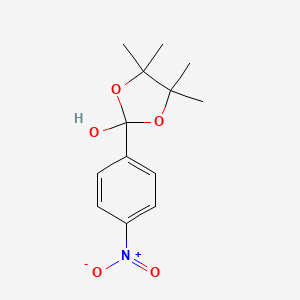
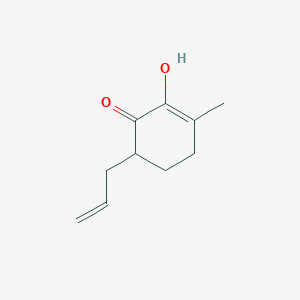
![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
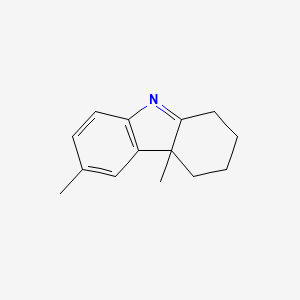
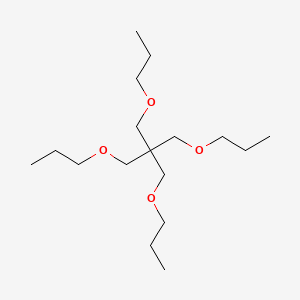

![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
